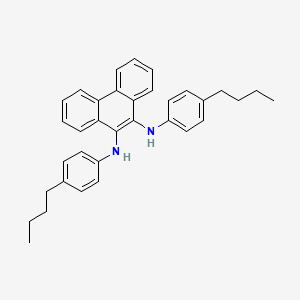
N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine
Overview
Description
N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine is a useful research compound. Its molecular formula is C34H36N2 and its molecular weight is 472.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine is a polycyclic aromatic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in various fields, including pharmacology and materials science.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₂N₂
- Molecular Weight : 208.26 g/mol
- CAS Number : 53348-04-2
This compound is characterized by its two butylphenyl substituents attached to the phenanthrene backbone, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Phenanthrene : Starting from simpler aromatic compounds.
- Substitution Reactions : Introducing butyl groups at the para positions of the phenyl rings.
- Amine Functionalization : Converting suitable intermediates to the final diamine product.
Antioxidant Properties
This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
Mechanistically, it is believed that the compound induces apoptosis (programmed cell death) in these cells through the activation of intrinsic pathways.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal damage and improving cognitive function.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxicity of this compound.
- Method : MTT assay to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of exposure.
-
Antioxidant Activity Assessment :
- Objective : To measure the free radical scavenging ability.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 53348-04-2 |
| Antioxidant Activity | Effective scavenger of free radicals |
| Anticancer Activity | Inhibits proliferation in cancer cells |
| Neuroprotective Effects | Reduces neuronal damage in models |
Properties
IUPAC Name |
9-N,10-N-bis(4-butylphenyl)phenanthrene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2/c1-3-5-11-25-17-21-27(22-18-25)35-33-31-15-9-7-13-29(31)30-14-8-10-16-32(30)34(33)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24,35-36H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXWAQVBKSOUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693376 | |
| Record name | N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151026-68-5 | |
| Record name | N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















